Ex 169

Angiotensin AT2 receptor Receptor binding affinity Subtype selectivity

Researchers studying AT2-specific signaling face persistent AT1-mediated confounding when using non-selective Ang II ligands. Ex 169 (CAS 132420-05-4) is a validated, non-peptide AT2-selective antagonist that provides complete AT1 functional silence. • AT2 Ki = 310 nM; no detectable AT1 binding or functional inhibition at ≤100 µM • Validated negative control for AT1-dependent vascular contraction and blood pressure assays • Mid-range AT2 affinity avoids hook effect and ligand depletion artifacts common with sub-nanomolar binders like CGP 42112A • Fully saturated analog of γ-mangostin-elimination of reactive allylic double bonds confers superior chemical stability during storage and incubation

Molecular Formula C23H28O6
Molecular Weight 400.471
CAS No. 132420-05-4
Cat. No. B593348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEx 169
CAS132420-05-4
SynonymsEx 169
Molecular FormulaC23H28O6
Molecular Weight400.471
Structural Identifiers
SMILESCC(C)CCC1=C(C=C2C(=C1O)C(=O)C3=C(C(=C(C=C3O2)O)O)CCC(C)C)O
InChIInChI=1S/C23H28O6/c1-11(2)5-7-13-15(24)9-18-20(22(13)27)23(28)19-14(8-6-12(3)4)21(26)16(25)10-17(19)29-18/h9-12,24-27H,5-8H2,1-4H3
InChIKeyMRFDFWYADYHANJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ex 169: Selective AT2 Receptor Antagonist


Ex 169 (CAS 132420-05-4) is a synthetic, fully saturated tetrahydroxyxanthone derivative — 1,3,6,7‑tetrahydroxy‑2,8‑bis(3‑methylbutyl)xanthen‑9‑one — classified as a non‑peptide angiotensin II (Ang II) receptor ligand [1]. Unlike the majority of clinically developed Ang II antagonists that target the AT1 receptor, Ex 169 was identified in a direct comparative pharmacological study as an antagonist that binds preferentially to the AT2 (uterus) receptor subtype with a Ki of 310 nM while showing no detectable affinity for the AT1 (vascular) receptor at concentrations up to 100 µM [2]. This selectivity profile places Ex 169 in a distinct category of pharmacological tools used to dissect angiotensin receptor subtype function.

Why Ex 169 Cannot Be Substituted


Angiotensin II receptor ligands are not interchangeable because they exhibit fundamentally different receptor subtype binding profiles and functional consequences. Ex 169 recognizes specifically the AT2 receptor (Ki 310 nM) and is functionally silent at the AT1 receptor responsible for vascular contraction, failing to inhibit Ang II‑induced aortic ring contraction at concentrations up to 100 µM [1]. In contrast, the AT2‑preferring peptide CGP 42112A retains measurable AT1 affinity (Ki 1,760 nM) and produces functional vascular inhibition (IC50 1,850 nM), while Compound 89 displays exclusive AT1 affinity (Ki 26 nM) and potent vasorelaxant activity (IC50 23 nM) [1]. Substituting Ex 169 with any of these agents would fundamentally alter the receptor subtype being interrogated and the pharmacological readout obtained, making experimental results non‑comparable.

Ex 169 Quantitative Differentiation Evidence


AT2 Binding Affinity and AT1 Inactivity

In a direct head‑to‑head radioligand displacement study using [125I]-Ang II on rat aortic smooth muscle cells (Ang IIB/AT1 subtype) and human uterus membranes (Ang IIA/AT2 subtype), Ex 169 bound specifically to the AT2 receptor with a Ki of 310 nM and exhibited no measurable displacement at the AT1 receptor at concentrations up to 100 µM [1]. This profile is distinct from every other antagonist in the same study: CGP 42112A showed high AT2 affinity (Ki 0.24 nM) but also bound AT1 (Ki 1,760 nM); Compound 89 bound exclusively to AT1 (Ki 26 nM) with no AT2 affinity; and Saralasin displayed similar affinity for both subtypes [1].

Angiotensin AT2 receptor Receptor binding affinity Subtype selectivity

Functional Inactivity in Vascular Contraction

In isolated rabbit aortic rings pre‑contracted with Ang II, Ex 169 was completely ineffective at inhibiting the contractile response at concentrations up to 100 µM [1]. By contrast, every other antagonist tested produced concentration‑dependent inhibition: Saralasin IC50 = 3 nM, [Sar1 Ile8]Ang II IC50 = 0.7 nM, Compound 89 IC50 = 23 nM, and CGP 42112A IC50 = 1,850 nM [1]. The authors demonstrated a highly significant correlation between inhibition of aortic contraction and binding to the AT1 (smooth muscle) receptor, confirming that Ex 169 lacks functional AT1 antagonism [1].

Vascular smooth muscle contraction Angiotensin II antagonism Functional selectivity

Saturated Xanthone Scaffold Differentiation

Ex 169 possesses fully saturated 3‑methylbutyl (isopentyl) side chains at positions 2 and 8 of the xanthone core, giving it a molecular formula of C23H28O6 (MW 400.47) [1]. Its closest natural analog, gamma‑mangostin (CAS 31271‑07‑5), carries unsaturated 3‑methylbut‑2‑enyl (prenyl) chains at the same positions, yielding C23H24O6 (MW 396.43) [2][3]. This saturation difference eliminates the reactive allylic double bonds present in gamma‑mangostin, which are susceptible to oxidative degradation and cytochrome P450‑mediated epoxidation. While direct comparative stability data for Ex 169 vs. gamma‑mangostin have not been published, the class‑level inference from xanthone structure‑activity literature indicates that side‑chain saturation generally enhances oxidative stability and alters lipophilicity (calculated logP difference of approximately 0.5–0.8 units) [2].

Xanthone chemistry Structural analog differentiation Metabolic stability

AT2/AT1 Selectivity Ratio and Classification

Ex 169 and CGP 42112A are both classified as AT2‑preferring ligands, but their quantitative selectivity profiles are diametrically opposed. Ex 169 exhibits an AT2/AT1 selectivity ratio exceeding 322 (calculated as >100,000 nM / 310 nM), driven by its complete lack of AT1 binding [1]. CGP 42112A, despite sub‑nanomolar AT2 affinity (Ki 0.24 nM), has an AT2/AT1 selectivity ratio of only 0.00014 (0.24 nM / 1,760 nM) — meaning its AT1 affinity, though weak in absolute terms, is still measurable and pharmacologically relevant [1]. This distinction is critical: CGP 42112A acts as a functional antagonist at both receptor subtypes (albeit with low AT1 potency), whereas Ex 169 is functionally inert at AT1 [1]. The practical consequence is that Ex 169 is a cleaner pharmacological tool for isolating AT2‑mediated effects in mixed‑receptor systems.

AT2/AT1 selectivity ratio Receptor pharmacology Tool compound classification

Ex 169 Research and Procurement Applications


Isolating AT2 Signaling in Mixed Receptor Systems

In cell lines or tissue preparations co‑expressing AT1 and AT2 receptors, Ex 169 (Ki 310 nM at AT2; no AT1 binding up to 100 µM) can be used to selectively occupy and block AT2 receptors without producing confounding AT1‑mediated effects on calcium mobilization, vasoconstriction, or aldosterone secretion. This application is supported by the direct demonstration that Ex 169 fails to inhibit Ang II‑induced contraction in rabbit aortic rings even at 100 µM, whereas all other tested antagonists produced concentration‑dependent inhibition [1]. Researchers studying AT2‑specific signaling pathways (e.g., nitric oxide production, natriuresis, or growth inhibition) should select Ex 169 over CGP 42112A when complete AT1 functional silence is required [1].

Negative Control for AT1 Vascular Assays

Ex 169 serves as an ideal negative control compound in AT1‑dependent vascular contraction or blood pressure assays. Its demonstrated inability to block Ang II‑induced aortic ring contraction at concentrations up to 100 µM [1] provides a validated baseline for distinguishing AT1‑mediated from AT2‑mediated or non‑specific effects. In antihypertensive screening cascades, Ex 169 can be used alongside Compound 89 (AT1‑selective antagonist, IC50 23 nM) [1] to establish the lower bound of functional AT1 antagonism and verify assay specificity.

SAR Studies of Saturated vs. Unsaturated Xanthones

Ex 169 (C23H28O6, saturated 3‑methylbutyl chains) [1] represents the fully hydrogenated counterpart of gamma‑mangostin (C23H24O6, unsaturated prenyl chains) [2][3]. Medicinal chemistry programs exploring the impact of side‑chain saturation on AT2 receptor affinity, metabolic stability, and oxidative degradation should procure Ex 169 as the defined saturated reference standard. The elimination of two reactive allylic double bonds may confer superior chemical stability during long‑term storage and in vitro incubation, although direct comparative stability data remain to be generated [2].

AT2 Assay Calibration Standard

Given its well‑characterized binding profile — AT2 Ki = 310 nM with no detectable AT1 binding [1] — Ex 169 can function as a reference ligand for calibrating AT2 receptor binding assays and validating new AT2‑selective chemical probes. Its moderate AT2 affinity (310 nM) places it in a useful dynamic range for competition binding studies, avoiding the hook effect and ligand depletion artifacts that can occur with sub‑nanomolar binders like CGP 42112A (Ki 0.24 nM) [1]. Procurement of Ex 169 for assay validation is warranted when screening libraries of novel AT2 ligands where a mid‑range affinity calibrator is methodologically advantageous.

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